![molecular formula C11H15BrN4O2 B6642388 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6642388.png)
3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is a chemical compound that features a bromopyrimidine moiety linked to a morpholine ring via a propanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromopyrimidine and morpholine.
Reaction Conditions: The bromopyrimidine undergoes nucleophilic substitution with morpholine in the presence of a base such as sodium carbonate.
Final Product: The resulting product is then purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopyrimidine moiety can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups involved.
Condensation Reactions: The compound can form condensation products with other molecules, potentially leading to the formation of larger, more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium carbonate, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can lead to changes in the functional groups present on the molecule.
Scientific Research Applications
3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocycles and macrocycles.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties, such as conductive polymers or advanced coatings.
Mechanism of Action
The mechanism of action of 3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one involves its interaction with specific molecular targets. The bromopyrimidine moiety can bind to nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyrimidine: This compound shares the bromopyrimidine core but lacks the morpholine and propanone groups.
5-Bromo-2-chloropyrimidine: Similar in structure but with a chlorine atom instead of an amino group.
2-Amino-5-bromo-3-methylpyridine: Contains a bromopyrimidine core with a methyl group substitution.
Uniqueness
3-[(5-Bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is unique due to the combination of its bromopyrimidine and morpholine moieties, which confer distinct chemical properties and potential biological activities. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-[(5-bromopyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN4O2/c12-9-7-14-11(15-8-9)13-2-1-10(17)16-3-5-18-6-4-16/h7-8H,1-6H2,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVVQXEJDDDWYFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CCNC2=NC=C(C=N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
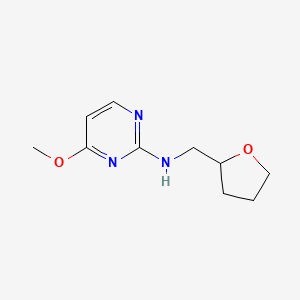

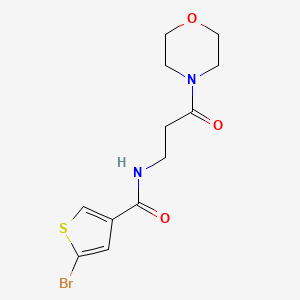
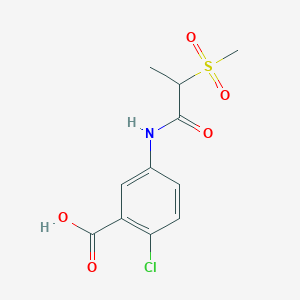
![3-[(3-Pyrazol-1-ylpropylamino)methyl]phenol](/img/structure/B6642336.png)
![1-[4-[(5-Chlorothiophen-2-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6642342.png)
![4-[[2-Methoxypropanoyl(methyl)amino]methyl]benzoic acid](/img/structure/B6642344.png)
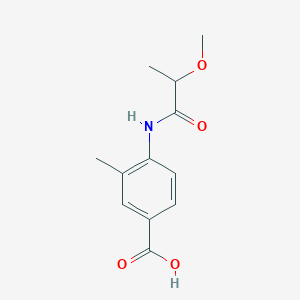
![2-Methyl-5-[(2-methylsulfonylpropanoylamino)methyl]furan-3-carboxylic acid](/img/structure/B6642351.png)

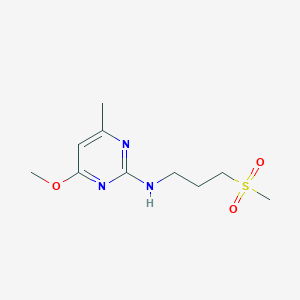
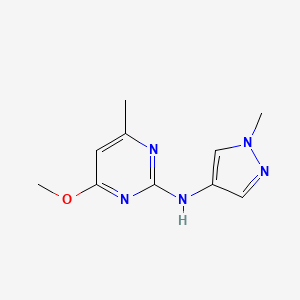
![N-[(3-methyloxetan-3-yl)methyl]morpholine-4-carboxamide](/img/structure/B6642401.png)
![1,4-Difluoro-2-[(sulfamoylamino)methyl]benzene](/img/structure/B6642405.png)
